

An In-depth Technical Guide to 4,6-Dimethoxypyrimidine-2-carboxylic acid

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Compound of Interest

Compound Name: 4,6-Dimethoxypyrimidine-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4,6-dimethoxypyrimidine-2-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical properties, relevant synthetic protocols for key precursors, and the broader context of pyrimidine derivatives in modern drug development.

Chemical Identity and Properties

The formal IUPAC name for the compound is **4,6-dimethoxypyrimidine-2-carboxylic acid**.^[1] ^[2] It is also known by synonyms such as 2-Carboxy-4,6-dimethoxypyrimidine and 4,6-DIMETHOXYPYRIMIDINE-2YL-CARBOXYLICACID.^[2]^[3]

The key quantitative properties of **4,6-dimethoxypyrimidine-2-carboxylic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	128276-50-6	[1] [4]
Molecular Formula	C ₇ H ₈ N ₂ O ₄	[1] [2] [4]
Molecular Weight	184.15 g/mol	[1] [2] [4]
Topological Polar Surface Area (TPSA)	81.54 Å ²	[1]
LogP (Octanol-Water Partition Coefficient)	0.192	[1]
Hydrogen Bond Acceptors	5	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	3	[1]

Role in Medicinal Chemistry and Drug Development

Pyrimidine is a foundational scaffold in drug development, present in nucleobases, vitamins, and a wide array of therapeutic agents.[\[5\]](#)[\[6\]](#) Its derivatives are known to possess diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[\[5\]](#)[\[6\]](#) The carboxylic acid moiety is a crucial functional group found in the pharmacophore of hundreds of drugs, though its properties sometimes necessitate the use of bioisosteres to improve metabolic stability or membrane permeability.[\[7\]](#)

Compounds like **4,6-dimethoxypyrimidine-2-carboxylic acid** serve as important intermediates and building blocks in the synthesis of more complex molecules. For instance, the related compound 4,6-dimethoxy-2-methylsulfonylpyrimidine is a key intermediate in the preparation of pyrimidinyloxybenzoic acid herbicides.[\[8\]](#) The substituted pyrimidine core is a versatile scaffold for developing targeted kinase inhibitors, which are critical in oncology and neurodegenerative disease research.[\[9\]](#)

Synthesis of Key Pyrimidine Intermediates

While a direct, detailed protocol for the synthesis of **4,6-dimethoxypyrimidine-2-carboxylic acid** is not readily available in the provided literature, a well-documented experimental protocol

exists for a critical precursor, 2-amino-4,6-dimethoxypyrimidine. This multi-step synthesis is highly relevant for researchers working with this class of compounds.

This synthesis proceeds in two primary stages: the formation of the pyrimidine ring to create a dihydroxy intermediate, followed by a methylation step.[10][11]

Stage 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

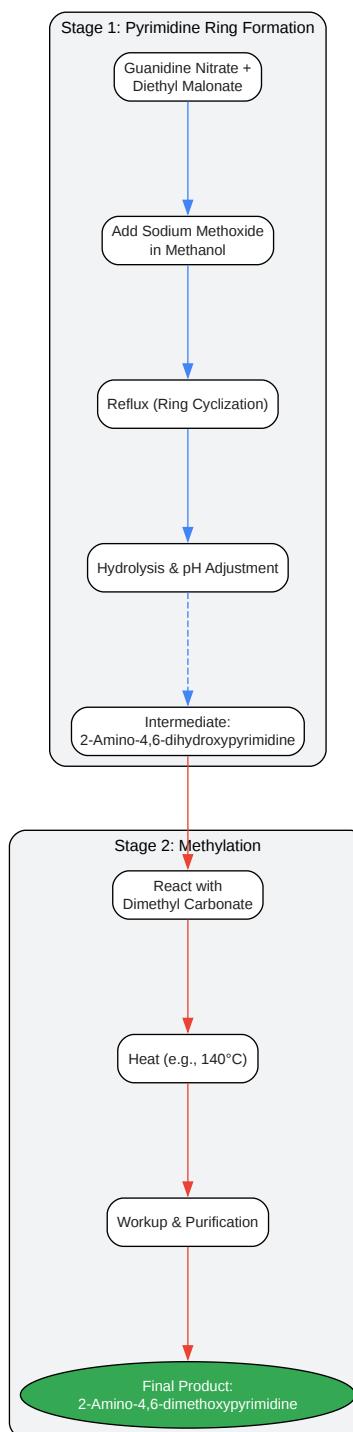
- Reaction Setup: To a 500 mL four-necked flask, add guanidine nitrate and diethyl malonate in a molar ratio between 1:1 and 1.5:1.[10][11] Add 5-40 mL of anhydrous methanol and stir to achieve a homogeneous solution.[10]
- Ring Formation: Slowly add a solution of sodium methoxide in methanol to the flask. An exothermic reaction will occur.[10]
- Reflux: Once the addition is complete, heat the mixture to reflux (approximately 68°C) for a specified period (e.g., 3.5 hours) to drive the ring formation.[10][11]
- Hydrolysis and Isolation: After reflux, distill the methanol.[11] Add water to the remaining solid to dissolve it completely. Adjust the pH to 5-6 using a 0.1 mol/L HCl solution to precipitate the product.[11] The resulting 2-amino-4,6-dihydroxypyrimidine intermediate is then filtered, washed with water, and dried. This intermediate is often carried forward without extensive purification.[10]

Stage 2: Methylation to 2-Amino-4,6-dimethoxypyrimidine

- Reaction Setup: Place the crude 2-amino-4,6-dihydroxypyrimidine into a high-pressure reaction vessel.[11]
- Methylation: Add dimethyl carbonate, which serves as a green methylation reagent.[10][11] The reaction is typically heated to a high temperature (e.g., 140°C) for several hours (e.g., 8 hours).[11]
- Workup and Purification: After the reaction is complete, cool the mixture. Perform an aqueous workup to remove salts and unreacted reagents.[10] The crude product is isolated, often via filtration and reduced-pressure distillation of the filtrate.[11]

- Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield pure 2-amino-4,6-dimethoxypyrimidine as a white crystalline solid.[10][11]

The following diagram illustrates the logical workflow for the synthesis of the 2-amino-4,6-dimethoxypyrimidine precursor.



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Caption: Synthetic workflow for 2-amino-4,6-dimethoxypyrimidine.

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